![molecular formula C13H18Br2N2O6S B560484 Ianthellamide A CAS No. 1374875-85-0](/img/structure/B560484.png)
Ianthellamide A
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ianthellamide A, derived from the marine sponge Ianthella quadrangulata, has been identified as a selective inhibitor of kynurenine 3-hydroxylase. This property suggests its potential as a neuroprotective agent in treating neurodegenerative disorders (Feng, Bowden, & Kapoor, 2012).
Research on Ianthella basta, another marine sponge species, has led to the discovery of compounds like hemibastadins and hemibastadinols. These compounds are significant due to their antimicrobial activities and their biosynthetic links to a group of compounds known as bastadins (Pettit et al., 1996).
A study on a southern Australian marine sponge, Ianthella sp., uncovered a new class of marine alkaloid, dictyodendrins F–J, which showed significant BACE inhibitory activity. This discovery is notable for its implications in Alzheimer’s disease research (Zhang et al., 2012).
The study of Ianthella sp. also led to the identification of novel compounds like ianthesines, which exhibited Na,K-ATPase inhibitory activity. This highlights their potential application in diseases involving sodium and potassium imbalances (Okamoto et al., 2000).
Additionally, compounds derived from Ianthella cf. flabelliformis have been found to modulate glycine-gated chloride channel receptors. This suggests their potential utility in treating movement disorders such as spasticity and hyperekplexia (Balansa et al., 2013).
Iantheran A, a compound from Ianthella sp., has been identified as a Na,K-ATPase inhibitor. Its unique dimeric polybrominated benzofuran structure may offer insights into new drug development for conditions influenced by Na,K-ATPase activity (Okamoto et al., 1999).
Zukünftige Richtungen
The future directions for research on Ianthellamide A could involve further investigation into its selective inhibition of kynurenine 3-hydroxylase and its potential as a neuroprotective agent in the treatment of neurodegenerative disorders . Additionally, more research could be done to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
Eigenschaften
IUPAC Name |
[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKTVGRPGJKVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ianthellamide A |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.